molecular formula C13H9Cl2NO B3194331 Ethanone, 1-(2,4-dichlorophenyl)-2-(3-pyridinyl)- CAS No. 83227-42-3

Ethanone, 1-(2,4-dichlorophenyl)-2-(3-pyridinyl)-

Cat. No. B3194331
CAS RN: 83227-42-3
M. Wt: 266.12 g/mol
InChI Key: CGZQCZNRBCLEOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-(2,4-dichlorophenyl)-2-(3-pyridinyl)- is a useful research compound. Its molecular formula is C13H9Cl2NO and its molecular weight is 266.12 g/mol. The purity is usually 95%.
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properties

CAS RN

83227-42-3

Product Name

Ethanone, 1-(2,4-dichlorophenyl)-2-(3-pyridinyl)-

Molecular Formula

C13H9Cl2NO

Molecular Weight

266.12 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-2-pyridin-3-ylethanone

InChI

InChI=1S/C13H9Cl2NO/c14-10-3-4-11(12(15)7-10)13(17)6-9-2-1-5-16-8-9/h1-5,7-8H,6H2

InChI Key

CGZQCZNRBCLEOH-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CN=C1)CC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 27.6 g of ethyl 2,4-dichlorobenzoate and 20.81 g of ethyl 3-pyridylacetate at 20°-25° is treated portionwise with 10.59 g of sodium methoxide. The mixture is subsequently heated at 65°-70° and resulting readily volatile products are blown off with dry nitrogen. After 20 hours, the mixture is treated with 40 ml of concentrated hydrochloric acid and heated at reflux temperature for 18 hours. The mixture is washed with diethyl ether and the aqueous phase is made basic by adding concentrated ammonia and extracted with methylene chloride. The organic phase is concentrated and the crude product is chromatographed on silica gel with methylene chloride/methanol (98:2) to yield 2',4'-dichloro-2-(3-pyridyl)-acetophenone, which can be crystallized from diethyl ether/n-pentane and melts at 55°-56°.
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
20.81 g
Type
reactant
Reaction Step One
Quantity
10.59 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

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